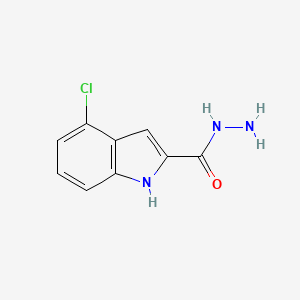

4-chloro-1H-indole-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-1H-indole-2-carbohydrazide is a chemical compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The addition of a chloro group and a carbohydrazide moiety to the indole nucleus enhances its chemical reactivity and potential biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1H-indole-2-carbohydrazide typically involves the following steps:

Starting Material: The synthesis begins with 4-chloro-1H-indole, which can be prepared through various methods, including the Fischer indole synthesis.

Formation of Carbohydrazide: The 4-chloro-1H-indole is then reacted with hydrazine hydrate under reflux conditions to form the carbohydrazide derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbohydrazide moiety to other functional groups.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxo derivatives of this compound.

Reduction: Reduced forms of the carbohydrazide moiety.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

4-Chloro-1H-indole-2-carbohydrazide can be synthesized through various chemical reactions involving indole derivatives and hydrazine. The structural framework of this compound allows for modifications that enhance its biological activity. The presence of the chloro group is crucial as it influences the compound's reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds incorporating this structure have shown significant cytotoxicity against various cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23). Notably, derivatives such as 4b and 4f exhibited IC50 values in the low nanomolar range (0.011–0.001 µM) against these cell lines, indicating potent anticancer activity .

Antimicrobial Activity

The compound also displays antimicrobial properties. A series of quinazolinone acylhydrazone derivatives containing the indole moiety were evaluated for their antibacterial activity against phytopathogens. Some derivatives demonstrated remarkable inhibition activities, with effective concentrations (EC50) significantly lower than those of standard antibiotics .

Enzyme Inhibition

Inhibitory activities against enzymes such as α-glucosidase have been reported, showcasing the compound's potential in managing diabetes by modulating carbohydrate metabolism. The structure-activity relationship studies indicated that modifications to the phenyl ring can enhance inhibitory effects significantly compared to standard inhibitors like acarbose .

Case Study on Anticancer Mechanisms

A study investigated the mechanism of action of this compound derivatives in inducing apoptosis in cancer cells through caspase activation assays. Compounds like 4d and 4f were found to activate caspases significantly, which are critical for programmed cell death, thereby reinforcing their role as potential anticancer agents .

Case Study on Antimicrobial Efficacy

In another case study, a novel series of compounds derived from this compound was tested against various bacterial strains. The results indicated that certain derivatives exhibited superior antibacterial properties, suggesting their potential application in developing new antimicrobial agents .

Summary of Findings

The applications of this compound are diverse and promising:

| Application Area | Details |

|---|---|

| Anticancer | Potent cytotoxicity against multiple cancer cell lines with low IC50 values (0.011–0.001 µM) |

| Antimicrobial | Effective against important phytopathogens with low EC50 values |

| Enzyme Inhibition | Significant α-glucosidase inhibition, beneficial for diabetes management |

Mecanismo De Acción

The mechanism of action of 4-chloro-1H-indole-2-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

4-Chloro-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide.

4-Chloro-1H-indole-2-carboxamide: Contains a carboxamide group instead of a carbohydrazide.

4-Chloro-1H-indole-2-carboxaldehyde: Features a carboxaldehyde group in place of the carbohydrazide

Uniqueness: 4-Chloro-1H-indole-2-carbohydrazide is unique due to the presence of the carbohydrazide moiety, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Actividad Biológica

4-Chloro-1H-indole-2-carbohydrazide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research data.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of a chloro group at the 4-position of the indole ring and a carbohydrazide functional group. The structural formula can be represented as follows:

This compound exhibits unique interactions with biological targets due to its structural features, which facilitate binding to various receptors and enzymes.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. The following table summarizes key findings regarding its cytotoxic effects against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SW620 (Colon) | 0.56 - 0.83 | Induces apoptosis via caspase activation |

| PC-3 (Prostate) | 0.011 - 0.001 | Interferes with cellular signaling pathways |

| NCI-H23 (Lung) | 0.56 - 0.83 | Induces apoptosis through caspase pathways |

| MCF-7 (Breast) | <0.4 | Inhibits tubulin polymerization |

The compound has demonstrated strong cytotoxicity across various human cancer cell lines, with IC50 values indicating potent activity. For instance, compounds derived from this class exhibited IC50 values as low as 0.001 µM against prostate cancer cells, suggesting remarkable efficacy .

The mechanisms through which this compound exerts its biological effects include:

- Caspase Activation : Certain derivatives activate caspases, which are crucial for the apoptotic process. Studies showed significant increases in caspase activity relative to control compounds .

- Tubulin Polymerization Inhibition : The compound's ability to inhibit tubulin polymerization was noted, akin to the action of combretastatin A-4, a known microtubule-targeting agent . This inhibition is critical in disrupting mitotic processes in cancer cells.

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for antioxidant activity . Various assays such as DPPH, FRAP, and ORAC have been employed to assess its capacity to scavenge free radicals:

| Assay | Result (µmolTE/g) |

|---|---|

| DPPH | High scavenging ability |

| FRAP | Moderate reducing power |

| ORAC | Significant antioxidant capacity |

The antioxidant properties are attributed to the presence of hydroxyl groups on the indole ring, which enhance radical scavenging activity .

Case Studies and Research Findings

Several case studies have illustrated the therapeutic potential of this compound:

- Caspase Activation Study : Research demonstrated that specific derivatives significantly activated caspases in cancer cells, leading to apoptosis. The most effective compounds were those with halogen substitutions at strategic positions on the indole ring .

- In Vivo Tumor Growth Inhibition : Animal studies indicated that treatment with this compound resulted in reduced tumor growth in models bearing human cancer cell xenografts, reinforcing its potential as an anticancer agent .

- Molecular Docking Studies : Computational analyses revealed that this compound binds effectively to target proteins involved in cancer progression, suggesting a mechanism for its observed biological activities .

Propiedades

IUPAC Name |

4-chloro-1H-indole-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-6-2-1-3-7-5(6)4-8(12-7)9(14)13-11/h1-4,12H,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDHOJFMLAWOJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)C(=O)NN)C(=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.